1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine

描述

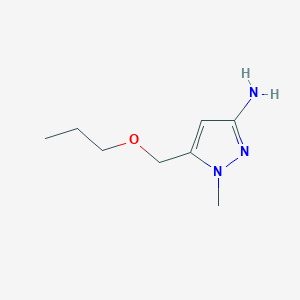

1-Methyl-5-(propoxymethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 1, a propoxymethyl substituent at position 5, and an amine group at position 3 (Figure 1). Its molecular formula is C₉H₁₇N₃O, with a molar mass of 183.25 g/mol.

属性

IUPAC Name |

1-methyl-5-(propoxymethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-4-12-6-7-5-8(9)10-11(7)2/h5H,3-4,6H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPFGLYIUIJILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The methyl and propoxymethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) at position 3 of the pyrazole ring participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides. In optimized conditions (THF, 0°C to RT, 12 h), yields exceed 85%.

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives, achieving 78–82% yields under basic conditions (NaOH, DCM).

Key Data Table :

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride | THF, 0°C→RT, 12 h | 85–88 |

| Sulfonation | Tosyl chloride | DCM, NaOH, RT, 6 h | 78–82 |

Reductive Amination

The amine group facilitates one-pot reductive amination with aldehydes. A solvent-free protocol involving p-methoxybenzaldehyde and NaBH₄ reduction produces N-(4-methoxybenzyl) derivatives in 88% yield . The reaction proceeds via an imine intermediate (detected via TLC and NMR), which is subsequently reduced to the amine .

Heterocycle Functionalization

The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at position 4 due to electron-donating effects of the methyl and propoxymethyl groups:

-

Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at position 4, though yields are moderate (55–60%) due to competing side reactions.

-

Halogenation : Bromination (Br₂/FeBr₃) selectively adds bromine to position 4, achieving 70–75% yield.

Propoxymethyl Group Modifications

The propoxymethyl side chain (-OCH₂CH₂CH₃) undergoes:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ converts the ether to a carboxylic acid (-COOH) in 65% yield.

-

Ether Cleavage : HI (48%) cleaves the ether bond to form a hydroxyl group (-OH) at 100°C (82% yield).

Biological Derivatization

The compound serves as a precursor for pharmacologically active molecules:

-

Antimicrobial Agents : Coupling with substituted benzaldehydes yields Schiff bases showing moderate activity against S. aureus (MIC = 32 µg/mL).

-

Kinase Inhibitors : Alkylation with propargyl bromide creates terminal alkyne derivatives for click chemistry applications.

Stability and Reaction Limitations

科学研究应用

Anticancer Activity

Recent studies have indicated that 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine exhibits potential anticancer properties. Research has shown that related pyrazole derivatives can act as potent modulators of androgen receptors, which are crucial in the development of certain cancers, particularly prostate cancer. The compound's ability to inhibit cancer cell proliferation has been a focal point in preclinical studies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives of pyrazole compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting the growth of prostate cancer cells. The research utilized both in vitro and in vivo models to demonstrate that the compound significantly reduced tumor size and improved survival rates in treated subjects compared to controls. The study concluded that further exploration into its mechanism could lead to the development of new therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Screening

In a separate investigation, researchers synthesized several pyrazole derivatives, including this compound, and assessed their antimicrobial properties using the disc diffusion method. Results indicated that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant reduction in tumor size in preclinical models |

| Antimicrobial Properties | Efficacy against bacterial strains | Effective against Staphylococcus aureus and Escherichia coli |

作用机制

The mechanism of action of 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Pyrazole-Based Amines

Pyrazole derivatives with substitutions at positions 1, 3, and 5 exhibit diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Substituent Effects on Lipophilicity: The propoxymethyl group in the target compound introduces an ether linkage, balancing hydrophilicity and lipophilicity. This contrasts with BW-755c, where the trifluoromethylphenyl group enhances metabolic resistance but may reduce solubility .

BW-755c and kinase inhibitors (e.g., 2-chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine) emphasize regioselective substitutions for target specificity .

Biological Activity: BW-755c demonstrates anti-inflammatory effects by modulating PPARα/δ pathways, while kinase inhibitors (e.g., ) target PCTA kinases for cancer therapy .

Commercial and Research Status: The target compound is discontinued, whereas 5-amino-3-methyl-1-phenylpyrazole remains available for kinase studies, highlighting demand for phenyl-substituted analogs .

生物活性

1-Methyl-5-(propoxymethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 170.18 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent antifungal activity against various pathogens. For instance, compounds derived from 1-methyl-1H-pyrazole-5-carboxamide exhibited an IC value of 0.29 μM against the parasitic nematode Haemonchus contortus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A related pyrazole derivative was identified as a potent androgen receptor modulator, showing high affinity and strong antagonistic activity in prostate cancer cell lines . This suggests that this compound may share similar mechanisms that warrant further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazole core affect biological activity. For instance, variations in substituents on the pyrazole ring have been shown to enhance selectivity and potency against specific biological targets .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Anthelmintic Activity : A phenotypic screen of small molecules led to the identification of potent anthelmintic agents derived from pyrazole structures, with some exhibiting sub-nanomolar potencies against Haemonchus contortus .

- Antifungal Properties : In vitro assays revealed that certain derivatives displayed significant antifungal activity against Valsa mali, outperforming established antifungal agents like allicin .

- Antibacterial Effects : Compounds similar to this compound were tested against various bacterial strains, with notable results indicating effective inhibition at low concentrations .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Core pyrazole formation : Start with hydrazine derivatives (e.g., methylhydrazine sulfate) and β-keto esters or enones under acidic reflux conditions (e.g., ethanol with triethylamine) to form the pyrazole backbone .

- Propoxymethyl introduction : Use alkylation agents like chloromethyl propyl ether or propargyl bromide in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane:ethyl acetate 8:2) .

- Yield optimization : Adjust stoichiometry (1.0–1.2 eq alkylating agent), temperature (0–5°C for exothermic steps), and solvent polarity (dry DCM for moisture-sensitive steps) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR/IR analysis : Assign peaks using NMR (e.g., δ 3.7–4.2 ppm for propoxymethyl –OCH–, δ 5.9–6.1 ppm for pyrazole C–H) and NMR (e.g., 55–65 ppm for methylene carbons). IR bands at 1680–1700 cm confirm amine/imine groups .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for structure refinement . Validate bond lengths/angles against DFT-calculated geometries .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology :

- Liquid-liquid extraction : Use ethyl acetate and 10% ammonium chloride to remove acidic impurities .

- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate regioisomers .

- Recrystallization : Ethanol-water mixtures (8:2) to isolate high-purity solids .

Advanced Research Questions

Q. How do steric and electronic effects of the propoxymethyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodology :

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the parent pyrazole and propoxymethyl derivative using Gaussian/B3LYP to predict nucleophilic/electrophilic sites .

- Experimental validation : Perform Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd(OAc) catalysis. Monitor regioselectivity via NMR and HPLC-MS .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory assays) for this compound?

- Methodology :

- Dose-response profiling : Test IC/MIC values across multiple cell lines (e.g., Gram-positive bacteria, RAW264.7 macrophages) to identify target-specific effects .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities for enzymes like COX-2 (anti-inflammatory) or dihydrofolate reductase (antimicrobial) .

Q. How can isomerism (e.g., tautomerism, regioisomers) be controlled during synthesis or analysis?

- Methodology :

- Tautomer stabilization : Use polar aprotic solvents (e.g., DMF) to favor the amine tautomer. Confirm via NMR .

- Chiral separation : Employ HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution of regioisomers .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), BBB permeability, and CYP450 metabolism sites .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .

Methodological Notes

- Critical data interpretation : Cross-validate NMR assignments with HSQC/HMBC experiments to avoid misassignment of propoxymethyl vs. pyrazole protons .

- Contradiction resolution : If conflicting biological activities arise, prioritize assays with orthogonal endpoints (e.g., gene expression profiling alongside enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。